3-Methylpentanal

Vue d'ensemble

Description

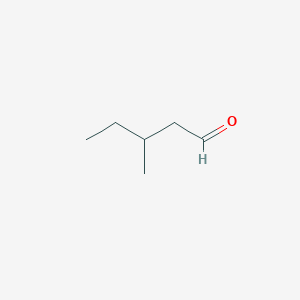

3-Methylpentanal, also known as 3-methylvaleraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a distinctive odor and is used in various industrial applications. The compound is an aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an alkyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylpentanal can be synthesized through the oxidation of isoamyl alcohol using an oxidizing agent such as acidic potassium permanganate. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 2-methyl-1-butene. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex, under high pressure and temperature conditions.

Types of Reactions:

Oxidation: this compound can be further oxidized to 3-methylpentanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 3-methylpentanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: As an aldehyde, this compound readily undergoes nucleophilic addition reactions with reagents such as Grignard reagents, resulting in the formation of secondary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Nucleophilic Addition: Grignard reagents (e.g., methylmagnesium bromide), often in dry ether solvents.

Major Products Formed:

Oxidation: 3-Methylpentanoic acid.

Reduction: 3-Methylpentanol.

Nucleophilic Addition: Secondary alcohols, depending on the specific Grignard reagent used.

Applications De Recherche Scientifique

Chemical Applications

1. Intermediate in Synthesis

3-Methylpentanal is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a precursor in the production of pharmaceuticals and agrochemicals due to its reactivity stemming from the aldehyde functional group.

2. Flavoring and Fragrance Industry

The compound is utilized as a flavoring agent in food and beverages, attributed to its distinctive odor. Additionally, it finds applications in the fragrance industry for creating perfumes and cosmetics.

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Precursor for pesticide development |

| Food Industry | Flavoring agent |

| Fragrance Industry | Component in perfumes |

Biological Applications

1. Biological Activity

Research indicates that this compound exhibits several biological activities. Its aldehyde group allows it to interact with enzymes and other biomolecules, leading to potential therapeutic effects.

- Antioxidant Properties : The compound has shown promise in protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, suggesting potential for new antimicrobial agents.

2. Therapeutic Research

Ongoing investigations are exploring the compound's potential in drug development, particularly for synthesizing compounds with specific therapeutic effects.

Case Studies

Case Study 1: Synthesis of Insect Pheromones

Research has shown that this compound can be utilized as a starting material in the synthesis of insect pheromones, highlighting its relevance in ecological studies and pest control strategies.

Case Study 2: Antimicrobial Research

In a study focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential as a natural antimicrobial agent.

Mécanisme D'action

The mechanism of action of 3-methylpentanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The compound can also undergo metabolic transformations in the body, resulting in the formation of reactive intermediates that may interact with cellular components.

Comparaison Avec Des Composés Similaires

3-Methylpentanal can be compared with other aldehydes such as:

Pentanal: A straight-chain aldehyde with similar reactivity but lacking the methyl group at the third carbon.

2-Methylpentanal: An isomer with the methyl group at the second carbon, leading to different chemical and physical properties.

Hexanal: A longer-chain aldehyde with different applications and reactivity.

The uniqueness of this compound lies in its branched structure, which influences its reactivity and physical properties, making it suitable for specific applications in flavoring, fragrance, and chemical synthesis.

Activité Biologique

3-Methylpentanal, a branched-chain aldehyde with the chemical formula CHO, is gaining attention in various fields, including chemistry, biology, and medicine. Its unique structure influences its reactivity and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

This compound is characterized by its aldehyde functional group, which plays a crucial role in its biological interactions. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to various biological effects. The compound can also undergo metabolic transformations in the body, resulting in reactive intermediates that may interact with cellular components.

Key Reactions

- Oxidation : Can be oxidized to 3-methylpentanoic acid using agents like potassium permanganate.

- Reduction : Can be reduced to 3-methylpentanol using reducing agents such as sodium borohydride.

- Nucleophilic Addition : As an aldehyde, it readily reacts with Grignard reagents to form secondary alcohols.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is significant for protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

- Potential Therapeutic Applications : Ongoing research is exploring its applications in drug development, particularly in synthesizing compounds with specific therapeutic effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, antimicrobial |

| Pentanal | Linear chain | Less reactive due to lack of branching |

| 2-Methylpentanal | Isomer with methyl at position 2 | Different chemical properties |

| Hexanal | Longer chain | Varies in reactivity and applications |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as a natural preservative in food products .

- Oxidative Stress Protection : Another research focused on the antioxidant properties of this compound. It was found to scavenge free radicals effectively, providing protective effects against cellular damage caused by oxidative stress .

Applications in Research and Industry

- Flavoring Agent : Due to its distinctive odor, this compound is used as a flavoring agent in the food and beverage industry.

- Chemical Synthesis : It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Insect Pheromone Synthesis : The compound is also utilized as a chiral building block for synthesizing insect pheromones, showcasing its versatility in organic synthesis.

Analyse Des Réactions Chimiques

Formation of 3-Methylpentanoic Acid

3-Methylpentanal undergoes oxidation to form 3-methylpentanoic acid (C₆H₁₂O₂) under acidic or basic conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate this conversion:

Key Data:

| Oxidizing Agent | Conditions | Product Yield | Reference |

|---|---|---|---|

| KMnO₄ | Acidic | >90% | |

| CrO₃ | H₂SO₄ | 85–88% |

Atmospheric Oxidation

In the atmosphere, this compound reacts with hydroxyl (OH) and nitrate (NO₃) radicals via hydrogen abstraction. These reactions contribute to secondary organic aerosol (SOA) formation:

Experimental Findings:

-

Rate Constants (298 K):

-

Mechanism : Dominant pathway involves abstraction of the aldehydic hydrogen, forming peroxy radicals that undergo further oxidation .

Formation of 3-Methylpentanol

Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-methylpentanol:

Key Data:

| Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 92% | |

| LiAlH₄ | Diethyl ether | 0°C | 95% |

Grignard Reagent Reactions

This compound reacts with Grignard reagents (RMgX) to form secondary alcohols:

Example:

-

Methylmagnesium Bromide (CH₃MgBr) :

Formation of Acyl Radicals

UV irradiation cleaves the C–H bond adjacent to the carbonyl group, generating an acyl radical:

Key Observations:

-

Dominant pathway involves α-hydrogen abstraction due to resonance stabilization of the resulting radical .

Flavor and Fragrance Industry

Its volatile nature contributes to aroma profiles in foods (e.g., bread), with concentration-dependent sensory effects .

Steric Effects

The methyl branch at C3 hinders radical attack on the aldehydic hydrogen, reducing reaction rates compared to linear aldehydes .

Stereochemical Influence

The (S)-enantiomer exhibits higher specificity in pheromone synthesis compared to the (R)-form .

Propriétés

IUPAC Name |

3-methylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWJGLQYQJGEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871249 | |

| Record name | 3-Methylvaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15877-57-3 | |

| Record name | 3-Methylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15877-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylvaleraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015877573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLPENTANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylvaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the selective hydroformylation-hydrogenation tandem reaction of isoprene to 3-methylpentanal?

A1: This tandem reaction, utilizing a rhodium complex with bis(diphenylphosphino)ethane as a catalyst, provides a novel pathway for the selective synthesis of this compound from isoprene. [] This is significant because traditional hydroformylation of isoprene often results in a mixture of products. The use of branched aromatic solvents like cumene further enhances the selectivity towards this compound, achieving high yields. []

Q2: How does the structure of this compound influence its reactivity with radicals like OH and NO3?

A2: this compound, like other aliphatic aldehydes, primarily reacts with OH and NO3 radicals via hydrogen abstraction. [] The reaction rate is influenced by the structure of the aldehyde, specifically the availability of the aldehydic hydrogen. The presence of the methyl branch at the 3-position can sterically hinder the approach of the radical, potentially influencing the reaction rate compared to linear aldehydes. []

Q3: Can you elaborate on the use of this compound as a starting material in the synthesis of insect pheromones?

A3: (3S,5R)-6-(Benzyloxy)-3-methylhexane-1,5-diol, a key intermediate derived from (S)-3-methylpentanal, plays a crucial role in synthesizing insect pheromones with methyl-branched carbon chains. [] This highlights the importance of this compound as a chiral building block in pheromone synthesis.

Q4: What analytical techniques are commonly employed to identify and quantify this compound?

A4: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS), is widely used to identify and quantify this compound in complex mixtures. [] This technique allows for the separation and detection of different volatile compounds, including this compound, based on their retention times and mass-to-charge ratios.

Q5: What is the role of this compound in food chemistry and flavor analysis?

A5: this compound is a volatile organic compound that contributes to the aroma profile of various foods, including bread. [] Its presence and concentration can significantly impact the sensory perception and overall quality of food products. Research has focused on understanding the formation pathways and factors influencing the levels of this compound during food processing. []

Q6: Has this compound been identified in any biological systems?

A6: While specific studies focusing on the biological role of this compound are limited, its presence has been detected as a product in the hydrogenation of 5-hydroxymethylfurfural (HMF) using a Cu/Nb2O5-Al2O3 catalyst. [] This finding suggests potential applications in biofuel production from biomass.

Q7: How does the stereochemistry of this compound impact its applications?

A8: The stereochemistry of this compound is crucial in applications like insect pheromone synthesis. [] Different stereoisomers of the same molecule can elicit dramatically different biological responses. Therefore, controlling the stereochemical outcome during the synthesis of this compound derivatives is crucial for developing effective and specific pheromone-based pest control strategies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.